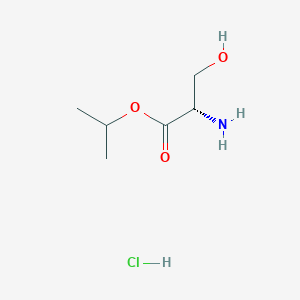

l-Serine isopropyl ester hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

propan-2-yl (2S)-2-amino-3-hydroxypropanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3.ClH/c1-4(2)10-6(9)5(7)3-8;/h4-5,8H,3,7H2,1-2H3;1H/t5-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQSBPSWEMOKULO-JEDNCBNOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C(CO)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC(=O)[C@H](CO)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to L-Serine Isopropyl Ester Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-serine isopropyl ester hydrochloride is a derivative of the non-essential amino acid L-serine, characterized by the esterification of the carboxylic acid group with isopropanol (B130326). This modification enhances its utility in various biochemical and pharmaceutical applications, primarily as a building block in peptide synthesis and as a potential candidate for drug development, particularly in the realm of neuroprotection. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound. Detailed experimental protocols for its synthesis and for a representative in vitro neuroprotection assay are provided, along with a summary of its role in solid-phase peptide synthesis. All quantitative data is presented in structured tables, and key experimental workflows and conceptual relationships are visualized using diagrams.

Chemical and Physical Properties

This compound is a white to off-white solid.[1] The hydrochloride salt form improves its stability and solubility in aqueous solutions. Key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C6H14ClNO3 | [2][3] |

| Molecular Weight | 183.63 g/mol | [1][3] |

| CAS Number | 37592-53-3 | [2][3] |

| Appearance | White to off-white solid | [1] |

| Purity | Typically >98% | [3] |

| Solubility | Soluble in water (≥ 100 mg/mL) | [1] |

| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through Fischer-Speier esterification, where L-serine is reacted with isopropanol in the presence of an acid catalyst, such as thionyl chloride (SOCl2) or hydrogen chloride (HCl). The acid protonates the carboxylic acid group, making it more susceptible to nucleophilic attack by the isopropanol. Thionyl chloride is a particularly effective reagent as it reacts with the carboxylic acid to form a highly reactive acyl chlorosulfite intermediate.

Synthesis Workflow

Detailed Experimental Protocol

This protocol is adapted from a similar procedure for the synthesis of L-alanine isopropyl ester hydrochloride.[4]

Materials:

-

L-Serine

-

Isopropanol (anhydrous)

-

Thionyl chloride (SOCl₂)

-

Diethyl ether

-

Alumina (B75360) (optional, as a catalyst)[4]

-

2N HCl (for pH adjustment, if necessary)[4]

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend L-serine (1 equivalent) in anhydrous isopropanol.

-

If using a catalyst, add alumina (e.g., 5-10% by weight of L-serine).[4]

-

Cool the mixture to 0-5°C in an ice bath.

-

Slowly add thionyl chloride (1.1-1.5 equivalents) dropwise to the cooled suspension while stirring. Maintain the temperature below 10°C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours. The reaction can be gently heated (e.g., to 40°C) to drive it to completion.[4]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, concentrate the solution under reduced pressure to remove excess isopropanol and thionyl chloride.

-

Dissolve the resulting residue in a minimal amount of isopropanol and add diethyl ether to induce crystallization.

-

Collect the crystalline product by filtration and wash with cold diethyl ether.

-

Dry the product under vacuum to yield this compound.

Expected Yield and Purity:

| Parameter | Expected Value |

| Yield | 85-95% |

| Purity (by HPLC) | >99% |

Note: These values are illustrative and based on typical yields for similar amino acid esterifications.

Applications

Peptide Synthesis

This compound serves as a valuable building block in peptide synthesis. The esterification of the carboxylic acid group protects it from participating in the peptide bond formation, allowing the free amino group to react with an activated C-terminal amino acid. The isopropyl ester group can be removed under basic conditions (saponification) after the desired peptide sequence has been assembled.

Potential as a Neuroprotective Agent

L-serine has been shown to exhibit neuroprotective effects in various models of neurological disease and injury.[5] It is thought to act, in part, by activating inhibitory glycine (B1666218) receptors, thereby reducing neuronal excitotoxicity.[5] Ester derivatives of L-serine, such as the isopropyl ester, are being investigated as prodrugs to potentially enhance the bioavailability and central nervous system penetration of L-serine.

Experimental Protocols

In Vitro Neuroprotection Assay Against Glutamate-Induced Excitotoxicity

This protocol describes a common in vitro method to assess the neuroprotective potential of a compound against glutamate-induced neuronal cell death.[6][7]

Cell Line:

-

HT22 mouse hippocampal neuronal cells (or primary cortical neurons)

Materials:

-

This compound

-

Glutamate

-

Cell culture medium (e.g., DMEM)

-

Fetal bovine serum (FBS)

-

Penicillin-Streptomycin

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

-

Cell Seeding: Seed HT22 cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound for 24 hours.

-

Glutamate Insult: Induce excitotoxicity by adding glutamate (e.g., 5 mM final concentration) to the wells (except for the control group) and incubate for 24 hours.[8]

-

Cell Viability Assessment (MTT Assay):

-

Remove the culture medium.

-

Add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C.

-

Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells.

Illustrative Quantitative Data:

| Treatment Group | Concentration | Cell Viability (%) |

| Control | - | 100 ± 5.2 |

| Glutamate | 5 mM | 45 ± 3.8 |

| L-Serine Isopropyl Ester HCl + Glutamate | 10 µM | 58 ± 4.1 |

| L-Serine Isopropyl Ester HCl + Glutamate | 50 µM | 75 ± 4.5 |

| L-Serine Isopropyl Ester HCl + Glutamate | 100 µM | 88 ± 5.0 |

Note: These are representative data and actual results may vary.

Characterization Data (Reference)

Infrared (IR) Spectroscopy

The IR spectrum of L-serine methyl ester hydrochloride shows characteristic peaks for the functional groups present. A strong band around 1735 cm⁻¹ corresponds to the C=O stretching of the ester group. A broad band around 3235 cm⁻¹ is attributed to the overlapping stretching vibrations of the O-H and N-H bonds.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Reference for L-Serine Methyl Ester Hydrochloride):

-

δ 4.03 (s, 2H, -CH₂)

-

δ 3.92 (s, 3H, -OCH₃)

-

Note: The proton on the alpha-carbon and the amine and hydroxyl protons would also be present.

-

-

¹³C NMR (Reference for L-Serine Methyl Ester Hydrochloride):

-

δ 168.8 (C=O)

-

δ 53.5 (-OCH₃)

-

δ 40.2 (-CH₂)

-

Note: The alpha-carbon would also have a characteristic shift.

-

It is important to note that the chemical shifts for this compound will differ due to the presence of the isopropyl group.

Conclusion

This compound is a versatile derivative of L-serine with significant potential in synthetic and medicinal chemistry. Its primary application lies in peptide synthesis, where it serves as a protected form of L-serine. Furthermore, based on the known neuroprotective properties of L-serine, its isopropyl ester is a compound of interest for the development of novel therapeutics for neurological disorders. The experimental protocols provided in this guide offer a starting point for researchers to synthesize and evaluate this compound in their own laboratories. Further research is warranted to fully elucidate the biological activities and therapeutic potential of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound [chembk.com]

- 3. Synthonix, Inc > 37592-53-3 | this compound [synthonix.com]

- 4. CN109467515B - Synthesis method of intermediate L-alanine isopropyl ester hydrochloride - Google Patents [patents.google.com]

- 5. chem.uci.edu [chem.uci.edu]

- 6. innoprot.com [innoprot.com]

- 7. benchchem.com [benchchem.com]

- 8. Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate-induced oxidative injury - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

L-Serine Isopropyl Ester Hydrochloride: A Technical Guide for Researchers

CAS Number: 37592-53-3 Molecular Formula: C₆H₁₄ClNO₃ Molecular Weight: 183.63 g/mol

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals working with L-Serine Isopropyl Ester Hydrochloride. This document provides detailed information on its physicochemical properties, synthesis, and applications, with a focus on experimental protocols and data presentation.

Physicochemical Properties

This compound is a serine derivative that presents as a white to off-white solid. It is known to be highly soluble in water.[1] Key physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₄ClNO₃ | [2] |

| Molecular Weight | 183.63 g/mol | [2] |

| Appearance | White to off-white solid | [1] |

| Solubility | ≥ 100 mg/mL in Water | [1][3][4] |

| Storage Conditions | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [1][3] |

Spectral Data:

Detailed spectral data for this compound is not widely published. However, information for the closely related L-Serine methyl ester hydrochloride can provide insights into expected spectral characteristics.

-

Infrared (IR) Spectroscopy: The IR spectrum of the hydrochloride salt of a serine ester would be expected to show characteristic peaks for the amine group (N-H stretching), the ester carbonyl group (C=O stretching), and the hydroxyl group (O-H stretching). For the related methyl ester hydrochloride, a strong band around 1735 cm⁻¹ is attributed to the C=O stretching of the ester, and a broad band around 3235 cm⁻¹ originates from overlapped O-H and N-H stretching oscillations.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would show signals corresponding to the protons of the isopropyl group (a septet and a doublet), the α-proton of the serine backbone, the β-protons adjacent to the hydroxyl group, and exchangeable protons from the amine and hydroxyl groups.

-

¹³C NMR: The carbon NMR spectrum would display distinct peaks for the carbonyl carbon of the ester, the α- and β-carbons of the serine backbone, and the carbons of the isopropyl group.

-

-

Mass Spectrometry (MS): The mass spectrum would be expected to show a molecular ion peak corresponding to the free base (L-Serine isopropyl ester) and fragmentation patterns characteristic of amino acid esters, such as loss of the ester group.

Synthesis and Purification

The primary method for the synthesis of this compound involves the esterification of L-serine with isopropanol (B130326) in the presence of an acid catalyst, typically thionyl chloride (SOCl₂) or hydrogen chloride (HCl).

General Synthesis Workflow

The synthesis can be conceptualized as a two-step process: esterification of the carboxylic acid and protonation of the amino group to form the hydrochloride salt.

Experimental Protocol: Synthesis via Thionyl Chloride Method

This protocol is adapted from general methods for the synthesis of amino acid ester hydrochlorides.[6][7][8]

Materials:

-

L-Serine

-

Isopropanol (anhydrous)

-

Thionyl chloride (SOCl₂)

-

Diethyl ether (anhydrous)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a drying tube, suspend L-serine in anhydrous isopropanol. The flask should be cooled in an ice-water bath.

-

Slowly add thionyl chloride dropwise to the stirred suspension. An excess of thionyl chloride is typically used.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by recrystallization.

Purification Protocol: Recrystallization

Procedure:

-

Dissolve the crude this compound in a minimal amount of hot isopropanol.

-

Allow the solution to cool slowly to room temperature to induce crystallization.

-

Further cooling in an ice bath can enhance crystal formation.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold, anhydrous diethyl ether to remove any residual impurities.

-

Dry the purified crystals under vacuum.

Applications in Research and Development

This compound serves as a valuable building block in organic synthesis, particularly in the fields of peptide chemistry and drug discovery.

Peptide Synthesis

The esterification of the carboxylic acid group of serine allows for its use in solution-phase peptide synthesis by protecting the C-terminus. The amino group can be protected with a suitable protecting group (e.g., Boc or Fmoc), and the hydroxyl group of the serine side chain may also require protection depending on the coupling strategy. After coupling with another amino acid or peptide fragment, the isopropyl ester can be saponified to reveal the free carboxylic acid for further elongation of the peptide chain. Serine and its esters are crucial for methods like serine and threonine ligation for the chemical synthesis of proteins.[9][10][11]

Intermediate in Drug Synthesis

Amino acid esters are important intermediates in the synthesis of various pharmaceuticals. For instance, L-serine methyl ester hydrochloride is a key intermediate in the synthesis of the ACE inhibitor, Ramipril (B1678797).[6][7][8] While specific examples for the isopropyl ester are less documented, its structural similarity suggests its potential as an intermediate in the synthesis of analogous compounds or other complex molecules.

Biological Activity and Mechanism of Action

Currently, there is a lack of specific studies on the biological activity and mechanism of action of this compound itself. However, the biological roles of L-serine and other amino acid esters can provide a framework for potential areas of investigation.

The Role of L-Serine

L-serine is a non-essential amino acid with crucial functions in the central nervous system and overall metabolism.[12][13] It serves as a precursor for the synthesis of other amino acids like glycine (B1666218) and cysteine, as well as phospholipids (B1166683) and sphingolipids.[14] L-serine has demonstrated neuroprotective effects in various models of neurological disease and injury.[15][16][17][18][19] Its neuroprotective mechanisms are thought to involve the activation of glycine receptors and regulation of inflammatory responses.[15]

General Pharmacology of Amino Acid Esters

Some amino acid esters are known to possess biological activity. For example, certain amino acid esters act as local anesthetics.[20] These compounds are typically metabolized in the plasma by esterases.[20] Some studies have also explored the toxicological and pharmacological properties of various amino acid esters, with some showing nicotinic activity.[21] It is plausible that L-Serine Isopropyl Ester could be hydrolyzed in vivo to L-serine and isopropanol, thus potentially exerting some of the known effects of L-serine.

Potential Metabolic Fate

The metabolic fate of this compound has not been specifically studied. However, it is likely to undergo hydrolysis by esterases in the body to yield L-serine and isopropanol. The released L-serine would then enter the endogenous L-serine pool and participate in its various metabolic pathways, including protein synthesis, gluconeogenesis, and the synthesis of other biomolecules.[14][22]

Conclusion

This compound is a valuable chemical entity for researchers in organic synthesis and drug development. Its utility as a protected form of L-serine makes it a key component in peptide synthesis and as a potential intermediate for complex pharmaceutical molecules. While its specific physicochemical properties and biological activities are not extensively documented, this guide provides a comprehensive overview of the current knowledge and outlines clear experimental approaches for its synthesis and purification. Further research into its unique biological effects and applications is warranted to fully explore its potential in the life sciences.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. chembk.com [chembk.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.cn [medchemexpress.cn]

- 5. researchgate.net [researchgate.net]

- 6. Page loading... [guidechem.com]

- 7. CN105777611A - Synthetic method for preparing ramipril key intermediate from serine - Google Patents [patents.google.com]

- 8. CN110606811A - Synthetic method of L-serine methyl ester hydrochloride - Google Patents [patents.google.com]

- 9. Serine promoted synthesis of peptide thioester-precursor on solid support for native chemical ligation - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 10. raj.emorychem.science [raj.emorychem.science]

- 11. Protein chemical synthesis by serine and threonine ligation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. L-serine metabolic regulation and host respiratory homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | L-serine metabolic regulation and host respiratory homeostasis [frontiersin.org]

- 14. Serine Metabolism in Health and Disease and as a Conditionally Essential Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mechanisms of L-Serine Neuroprotection in vitro Include ER Proteostasis Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Neuroprotective effect of L-serine against temporary cerebral ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. L-Serine, an Endogenous Amino Acid, Is a Potential Neuroprotective Agent for Neurological Disease and Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. alzdiscovery.org [alzdiscovery.org]

- 19. researchgate.net [researchgate.net]

- 20. Amino esters - Wikipedia [en.wikipedia.org]

- 21. scilit.com [scilit.com]

- 22. Utilization of L-serine in the in vivo biosynthesis of glycerophospholipids by rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Data Sheet: L-Serine Isopropyl Ester Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides core technical data for L-Serine Isopropyl Ester Hydrochloride, a derivative of the amino acid serine. The information is presented to support research and development activities in the pharmaceutical and biotechnology sectors.

Chemical Identity and Properties

This compound is a chemical compound used in various scientific research applications. A summary of its key quantitative data is provided in the table below for easy reference and comparison.

| Parameter | Value | Source(s) |

| Molecular Weight | 183.63 g/mol | [1][2][3][4][5] |

| Molecular Formula | C₆H₁₄ClNO₃ | [1][2][3][4] |

| CAS Number | 37592-53-3 | [1][2][3][4] |

| Appearance | White to off-white solid | [1] |

Experimental Protocols

Signaling Pathways and Logical Relationships

The determination of a compound's molecular weight is a fundamental chemical property and does not involve biological signaling pathways or complex logical relationships that would necessitate a diagram. Therefore, a Graphviz diagram for this specific topic is not applicable.

References

L-Serine Isopropyl Ester Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Serine isopropyl ester hydrochloride is a derivative of the amino acid L-serine, characterized by the esterification of the carboxylic acid group with isopropanol (B130326). This modification enhances its utility as a building block in synthetic organic chemistry, particularly in peptide synthesis and the development of novel pharmaceutical agents. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and spectral characterization of this compound. Detailed experimental protocols and data are presented to support its application in research and development.

Chemical Structure and Properties

This compound is a white to off-white solid.[1] The hydrochloride salt form improves its stability and solubility in aqueous solutions.

Chemical Structure

The chemical structure of this compound is depicted below.

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C6H14ClNO3 | [1] |

| Molecular Weight | 183.63 g/mol | [1] |

| CAS Number | 37592-53-3 | [1] |

| Appearance | White to off-white solid | [1] |

| Solubility | Soluble in water (≥ 100 mg/mL) | [1] |

| Storage | Powder: -20°C for 3 years; 4°C for 2 years. In solvent: -80°C for 6 months; -20°C for 1 month. | [1] |

| SMILES | N--INVALID-LINK--C(OC(C)C)=O.[H]Cl | [2] |

Synthesis

This compound is typically synthesized by the esterification of L-serine with isopropanol in the presence of an acid catalyst, such as thionyl chloride or hydrogen chloride gas.

General Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis of amino acid ester hydrochlorides.

References

Solubility Profile of L-Serine Isopropyl Ester Hydrochloride in Aqueous Media: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aqueous solubility of L-serine isopropyl ester hydrochloride, a key intermediate in various synthetic and pharmaceutical applications. The document details available quantitative solubility data, presents a synthesized experimental protocol for its determination, and illustrates relevant workflows through logical diagrams. This guide is intended to be a valuable resource for researchers and professionals engaged in drug development and chemical synthesis.

Quantitative Solubility Data

The aqueous solubility of this compound is a critical parameter for its application in various experimental and manufacturing processes. The available data indicates a high degree of solubility in water.

| Compound | Solvent | Temperature | Solubility | Molar Concentration (approx.) |

| This compound | Water | Not Specified | ≥ 100 mg/mL[1] | 544.57 mM[1] |

Note: The "≥" symbol indicates that the saturation point may be higher than the reported value.[1]

Experimental Protocol for Aqueous Solubility Determination

The following is a detailed methodology for determining the aqueous solubility of this compound, based on the widely accepted shake-flask method. This protocol is synthesized from established principles of solubility measurement for amino acid hydrochlorides.

Objective: To determine the equilibrium solubility of this compound in water at a specified temperature (e.g., 25°C).

Materials:

-

This compound (of known purity)

-

Distilled or deionized water

-

Thermostatically controlled orbital shaker or water bath

-

Analytical balance

-

Volumetric flasks

-

Pipettes

-

Syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) or a UV-Vis spectrophotometer

-

pH meter

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of volumetric flasks containing a known volume of water. The excess solid should be clearly visible.

-

Seal the flasks to prevent solvent evaporation.

-

-

Equilibration:

-

Place the flasks in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C ± 0.5°C).

-

Agitate the samples at a constant speed for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary studies may be required to determine the optimal equilibration time.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, allow the flasks to stand undisturbed in the temperature-controlled environment for a sufficient time to allow the excess solid to sediment.

-

Carefully withdraw an aliquot of the supernatant using a pipette.

-

Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm) to remove any undissolved solid particles. This step is crucial to prevent overestimation of solubility. The filter should be pre-conditioned with the solution if necessary.

-

-

Quantification:

-

Accurately dilute the filtered sample with a known volume of water to a concentration within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted sample using a validated analytical technique such as HPLC or UV-Vis spectrophotometry.

-

Prepare a calibration curve using standard solutions of known concentrations to accurately determine the concentration of the unknown sample.

-

-

Data Analysis:

-

Calculate the concentration of the original, undiluted solution, taking into account the dilution factor.

-

The resulting concentration represents the equilibrium solubility of this compound in water at the specified temperature.

-

The experiment should be performed in triplicate to ensure the reproducibility of the results.

-

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and a logical process for the utilization of this compound in peptide synthesis.

Caption: Experimental workflow for determining the aqueous solubility of this compound.

Caption: Logical workflow for the application of this compound in peptide synthesis.

References

L-Serine Isopropyl Ester Hydrochloride: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for L-Serine isopropyl ester hydrochloride. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development, offering insights into the compound's stability profile, potential degradation pathways, and methodologies for stability assessment. While specific experimental data for this compound is limited in publicly available literature, this guide consolidates information from vendor specifications and established principles of amino acid ester stability to provide a thorough understanding.

Summary of Recommended Storage Conditions

Proper storage is paramount to maintaining the integrity and purity of this compound. The following table summarizes the recommended storage conditions for both the solid powder and solutions, based on information provided by various chemical suppliers.

| Form | Storage Temperature | Recommended Duration |

| Solid Powder | -20°C | Up to 3 years |

| 4°C | Up to 2 years | |

| In Solvent/Solution | -80°C | Up to 6 months |

| -20°C | Up to 1 month |

Note: For aqueous solutions, it is recommended to filter and sterilize the solution before storage. To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot solutions into single-use volumes.

Potential Degradation Pathways

This compound, as an amino acid ester, is susceptible to several degradation pathways. Understanding these pathways is crucial for developing stable formulations and appropriate analytical methods. The hydrochloride salt form generally enhances the stability of the free amine.

Hydrolysis

The ester linkage in this compound is the most probable site for hydrolytic degradation. This reaction can be catalyzed by both acidic and basic conditions, leading to the formation of L-Serine and isopropanol. The rate of hydrolysis is pH-dependent, with increased rates at pH values above 8.

Oxidation

The amino group and the hydroxyl group in the serine side chain can be susceptible to oxidation. Oxidative degradation can be initiated by exposure to oxygen, peroxides, or metal ion impurities. This can lead to a variety of degradation products, potentially impacting the compound's purity and activity.

Photodegradation

Thermal Degradation

At elevated temperatures, amino acid esters can undergo thermal decomposition. For serine derivatives, this can involve complex reactions such as deamination, decarboxylation, and condensation reactions. The primary degradation products upon heating are often water, ammonia, and carbon dioxide.

The Neuroprotective Mechanisms of L-Serine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the multifaceted neuroprotective mechanisms of L-serine (B559523), an endogenous amino acid with significant therapeutic potential. The document summarizes key findings, presents quantitative data from various studies, outlines detailed experimental protocols, and visualizes complex biological processes to support ongoing research and drug development in neurodegenerative diseases.

Core Neuroprotective Mechanisms of L-Serine

L-serine exerts its neuroprotective effects through several interconnected pathways, primarily by mitigating cellular stress and promoting neuronal homeostasis. Key mechanisms include the modulation of the unfolded protein response (UPR), enhancement of protein clearance through lysosomal pathways, reduction of neuroinflammation and oxidative stress, and regulation of neuronal excitability.

Modulation of the Unfolded Protein Response (UPR) and ER Stress

A critical aspect of L-serine's neuroprotective action is its ability to modulate the endoplasmic reticulum (ER) stress response. L-serine has been shown to function as a proteostasis regulator, preparing cells to effectively respond to oxidative insults and return to homeostasis[1]. A key target in this pathway is the protein disulfide isomerase (PDI), an ER chaperone crucial for refolding misfolded proteins. L-serine selectively increases the translation of PDI, thereby enhancing the cell's capacity to manage proteotoxic stress[2][3]. This upregulation of PDI is a novel mechanism contributing to L-serine-mediated neuroprotection[2][3].

Activation of Lysosomal Protein Degradation

In addition to promoting proper protein folding, L-serine facilitates the clearance of aggregated or misfolded proteins by activating the autophagic-lysosomal system. Specifically, L-serine selectively induces the activity of lysosomal enzymes cathepsin B and cathepsin L, without affecting proteasome activity[4]. This activation of lysosomal proteolysis is significant as impaired autophagy is a hallmark of many neurodegenerative diseases[4].

Anti-inflammatory Effects via Microglial Polarization

L-serine demonstrates potent anti-inflammatory properties by influencing the phenotype of microglia, the resident immune cells of the central nervous system. It promotes the polarization of pro-inflammatory M1 microglia towards the anti-inflammatory and neuroprotective M2 phenotype[1]. This shift is associated with an increased expression of PPAR-γ, a key regulator of microglial polarization[1][5]. Consequently, L-serine treatment leads to a reduction in the secretion of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6[2][6].

Reduction of Oxidative Stress

L-serine contributes to the cellular antioxidant defense system by supporting the synthesis of glutathione (B108866) (GSH), a major intracellular antioxidant[7]. By bolstering GSH levels, L-serine protects neurons from oxidative stress-mediated apoptosis.

Attenuation of Neuronal Excitotoxicity

L-serine plays a crucial role in reducing neuronal excitotoxicity, a common pathological feature in many neurological disorders. It acts as an agonist for the glycine (B1666218) receptor, an inhibitory ion channel that, when activated, leads to hyperpolarization of the neuronal membrane, thus decreasing neuronal excitability[2][8]. This mechanism is particularly important in conditions such as cerebral ischemia, where L-serine has been shown to be neuroprotective[2][8].

Quantitative Data on L-Serine's Neuroprotective Effects

The following tables summarize quantitative data from various in vitro and in vivo studies, demonstrating the neuroprotective efficacy of L-serine.

| In Vivo Model | L-Serine Dosage | Key Findings | Reference |

| Middle Cerebral Artery Occlusion (MCAO) in rats | 56, 168, or 504 mg/kg (i.p.) | Dose-dependent decrease in neurological deficit score and infarct volume. | [8][9] |

| Traumatic Brain Injury (TBI) in mice | 114, 342, or 1027 mg/kg (i.p.) | Reduced brain water content, lesion volume, and neuronal loss. | [6] |

| Amyotrophic Lateral Sclerosis (ALS) patients (Phase I trial) | 30 g/day (p.o.) | Slowed disease progression. | [4] |

| In Vitro Model | L-Serine Concentration | Key Findings | Reference |

| Differentiated SH-SY5Y cells (AlCl3-induced toxicity) | 0-800 µg/ml | Protected against AlCl3-induced reduction in cell viability. | [7] |

| Human Umbilical Vein Endothelial Cells (HUVECs) (H2O2-induced oxidative stress) | 0.1-3.2 mM | Protected against H2O2-mediated cytotoxicity with an EC50 of 0.45 mM. | [10] |

| Primary rat hippocampal neurons (hypoxia or glutamate (B1630785) exposure) | Not specified | Elevated cell viability and inhibited lactate (B86563) dehydrogenase leakage. | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Western Blotting for Protein Disulfide Isomerase (PDI)

Objective: To quantify the expression of PDI in neuronal cells following L-serine treatment.

Protocol:

-

Cell Culture and Treatment: Culture SH-SY5Y human neuroblastoma cells to >90% confluence. Treat cells with the desired concentrations of L-serine (e.g., 100 µM) or vehicle control for a specified duration (e.g., 17 hours)[11].

-

Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel. Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against PDI overnight at 4°C. Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection and Quantification: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band densities using densitometry software and normalize to a loading control (e.g., GAPDH or total protein stain)[11].

Cathepsin B and L Activity Assay

Objective: To measure the enzymatic activity of cathepsin B and L in cell lysates after L-serine treatment.

Protocol:

-

Cell Lysis: Lyse L-serine-treated and control cells in a chilled lysis buffer.

-

Fluorometric Assay: Use a fluorescence-based assay kit. The assay utilizes a specific substrate for cathepsin B (e.g., Z-RR-AMC) or cathepsin L (e.g., Z-FR-AMC).

-

Reaction Setup: In a 96-well plate, add cell lysate to a reaction buffer containing the respective substrate.

-

Incubation and Measurement: Incubate the plate at 37°C, protected from light, for 1-2 hours. Measure the fluorescence of the cleaved substrate at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC).

-

Data Analysis: Quantify the enzyme activity based on a standard curve generated with a known amount of cleaved fluorophore.

Microglial Polarization Assay (Flow Cytometry)

Objective: To characterize the M1/M2 polarization state of microglia in response to L-serine.

Protocol:

-

Microglia Isolation and Culture: Isolate primary microglia from mouse brains or use a microglial cell line (e.g., BV-2).

-

Treatment: Treat the microglia with L-serine and/or pro-inflammatory stimuli (e.g., LPS) for 24-48 hours.

-

Cell Staining: Harvest the cells and stain them with fluorescently-conjugated antibodies against surface markers for M1 (e.g., CD86, CD16/32) and M2 (e.g., CD206, Arginase-1) phenotypes, along with a general microglial marker (e.g., CD11b) and a viability dye[12][13].

-

Flow Cytometry: Acquire the stained cells on a flow cytometer.

-

Gating and Analysis: Gate on the live, single-cell population, then on the CD11b+ microglia. Within the microglial population, quantify the percentage of cells expressing M1 and M2 markers[12][13].

Glutathione (GSH) Level Measurement

Objective: To determine the intracellular concentration of GSH in L-serine-treated neuronal cells.

Protocol:

-

Sample Preparation: Lyse the treated and control cells and deproteinize the lysates.

-

Colorimetric Assay: Use a colorimetric assay based on the reaction of GSH with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to form a yellow product.

-

Measurement: Measure the absorbance of the product at 412 nm.

-

Quantification: Calculate the GSH concentration based on a standard curve prepared with known concentrations of GSH.

Whole-Cell Patch-Clamp for Glycine Receptor Activation

Objective: To measure the electrophysiological response of neurons to L-serine via glycine receptor activation.

Protocol:

-

Cell Preparation: Use primary neuronal cultures or brain slices.

-

Patch-Clamp Recording: Obtain whole-cell patch-clamp recordings from individual neurons.

-

Drug Application: Perfuse the cells with a solution containing L-serine at various concentrations.

-

Data Acquisition: Record the membrane currents elicited by L-serine application. The activation of glycine receptors will result in an inward chloride current.

-

Analysis: Analyze the amplitude and kinetics of the recorded currents to characterize the dose-response relationship of L-serine at the glycine receptor.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

References

- 1. L-serine: Neurological Implications and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | L-Serine, an Endogenous Amino Acid, Is a Potential Neuroprotective Agent for Neurological Disease and Injury [frontiersin.org]

- 3. L-Serine-Mediated Neuroprotection Includes the Upregulation of the ER Stress Chaperone Protein Disulfide Isomerase (PDI) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanisms of L-Serine-Mediated Neuroprotection Include Selective Activation of Lysosomal Cathepsins B and L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Proposed practical protocol for flow cytometry analysis of microglia from the healthy adult mouse brain: Systematic review and isolation methods' evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. alzdiscovery.org [alzdiscovery.org]

- 7. Frontiers | Assessment of the neuroprotective potential of d-cycloserine and l-serine in aluminum chloride-induced experimental models of Alzheimer’s disease: In vivo and in vitro studies [frontiersin.org]

- 8. Neuroprotective effect of L-serine against temporary cerebral ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. L-Serine, an Endogenous Amino Acid, Is a Potential Neuroprotective Agent for Neurological Disease and Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antioxidant and cytoprotective effects of L-Serine on human endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Proposed practical protocol for flow cytometry analysis of microglia from the healthy adult mouse brain: Systematic review and isolation methods’ evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Microglia Polarization with M1/M2 Phenotype Changes in rd1 Mouse Model of Retinal Degeneration [frontiersin.org]

The Multifaceted Biological Activities of L-Serine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-serine, a non-essential amino acid, serves as a critical building block for proteins and a central node in cellular metabolism. Beyond these fundamental roles, its diverse derivatives exhibit a remarkable spectrum of biological activities, positioning them as key players in neurotransmission, cancer biology, and inflammatory processes. This in-depth technical guide explores the core biological functions of L-serine derivatives, presenting quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways to facilitate further research and drug development.

L-Serine Derivatives in Neurotransmission: The Crucial Role of D-Serine

While L-amino acids are the canonical components of proteins, the D-enantiomer of serine, D-serine, has emerged as a vital signaling molecule in the central nervous system (CNS).[1][2]

D-Serine as a Co-agonist of the NMDA Receptor

D-serine is a potent co-agonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory synaptic transmission, synaptic plasticity, and memory formation.[1][2][3] The activation of the NMDA receptor requires the binding of both glutamate (B1630785) and a co-agonist, with D-serine being the primary endogenous ligand for the co-agonist site in many brain regions.[3][4] This modulation of NMDA receptor activity implicates D-serine in various neurological processes and its dysregulation in several pathological conditions, including schizophrenia, Alzheimer's disease, and epilepsy.[1][4][5]

dot code block:

Caption: Signaling pathway of NMDA receptor activation by glutamate and D-serine.

Quantitative Data: Potency of NMDA Receptor Agonists

The following table summarizes the potency of various L-serine derivatives and other compounds as agonists at the NMDA receptor.

| Compound | EC50 (µM) | Receptor Subtype/System |

| L-Glutamate | 2.3 | Mouse embryonic hippocampal neurons |

| D-Serine | ~1.0 | Recombinant NMDA receptors |

| Glycine | - | Generally less potent than D-serine at synaptic NMDARs |

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.

The L-Serine Biosynthesis Pathway: A Target in Cancer Metabolism

Cancer cells exhibit altered metabolic pathways to sustain their rapid proliferation. The de novo L-serine biosynthesis pathway is frequently upregulated in various cancers, including breast cancer and melanoma, making it an attractive target for therapeutic intervention.[6][7][8] This pathway provides the necessary building blocks for the synthesis of nucleotides, amino acids, and lipids, and also contributes to cellular redox balance.[9][10]

dot code block:

Caption: The L-serine biosynthesis pathway and its connection to nucleotide synthesis.

Inhibitors of the L-Serine Biosynthesis Pathway

Targeting the enzymes of the L-serine biosynthesis pathway has emerged as a promising anti-cancer strategy. Several small molecule inhibitors have been developed that target key enzymes like phosphoglycerate dehydrogenase (PHGDH), phosphoserine phosphatase (PSPH), and serine hydroxymethyltransferase (SHMT).[9][11]

The following table presents the half-maximal inhibitory concentration (IC50) values for selected SHMT inhibitors.

| Inhibitor | Target | IC50 (nM) | Cell Line/System |

| SHIN1 | SHMT1 | 5 | In vitro |

| SHIN1 | SHMT2 | 13 | In vitro |

| Compound 2 | SHMT1/2 | ~10 | In vitro |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Anti-inflammatory and Antimicrobial Activities of L-Serine Derivatives

Recent research has highlighted the potential of L-serine derivatives as anti-inflammatory and antimicrobial agents.

Anti-inflammatory Activity

Certain synthetic L-serine derivatives have demonstrated significant anti-inflammatory properties. These compounds can reduce edema and inhibit enzymes involved in the inflammatory cascade.

| Compound | Inhibition of Carrageenan-induced Rat Paw Edema (%) | Soybean Lipoxygenase Inhibition (IC50, µM) |

| Compound 2 | 59 | >50 |

| Compound 9 | - | - |

Antimicrobial Activity

L-serine and its derivatives have also been shown to possess antimicrobial properties. For instance, D-cycloserine, a cyclic analog of D-serine, is a known antibiotic that inhibits bacterial cell wall synthesis.[12] More recently, L-serine has been found to potentiate the activity of certain antibiotics against pathogenic bacteria.[13][14]

Experimental Protocols

Serine Racemase Inhibition Assay

Objective: To determine the inhibitory potential of a compound against serine racemase, the enzyme responsible for converting L-serine to D-serine.

Methodology:

-

Enzyme Preparation: Purified recombinant serine racemase is used.

-

Reaction Mixture: The reaction is typically carried out in a buffer solution (e.g., Tris-HCl, pH 8.2) containing L-serine as the substrate, pyridoxal (B1214274) 5'-phosphate (PLP) as a cofactor, and the test inhibitor at various concentrations.

-

Incubation: The reaction mixture is incubated at 37°C for a defined period.

-

Reaction Termination: The reaction is stopped, often by the addition of an acid (e.g., trichloroacetic acid).

-

Quantification of D-serine: The amount of D-serine produced is quantified using high-performance liquid chromatography (HPLC) following derivatization with a chiral reagent.

-

Data Analysis: The percentage of inhibition is calculated by comparing the amount of D-serine produced in the presence of the inhibitor to the control (without inhibitor). The IC50 value is then determined from a dose-response curve.

Measurement of D-Serine Levels in Cerebrospinal Fluid (CSF)

Objective: To quantify the concentration of D-serine in CSF samples, which can be a biomarker for neurological disorders.

Methodology:

-

Sample Collection: CSF is collected from patients via lumbar puncture.

-

Sample Preparation: Proteins in the CSF are precipitated and removed by centrifugation.

-

Derivatization: The amino acids in the supernatant, including D- and L-serine, are derivatized with a chiral reagent (e.g., Marfey's reagent) to allow for their separation and quantification.

-

Chromatographic Separation and Detection: The derivatized amino acids are separated using liquid chromatography (LC) and detected by mass spectrometry (MS).

-

Quantification: The concentration of D-serine is determined by comparing its peak area to that of a known standard.

Assessment of Tumor Growth Inhibition by PHGDH Knockdown

Objective: To evaluate the effect of inhibiting the L-serine biosynthesis pathway on cancer cell proliferation.

Methodology:

-

Cell Culture: Cancer cell lines known to have high expression of PHGDH are cultured under standard conditions.

-

Gene Knockdown: The expression of the PHGDH gene is silenced using techniques such as RNA interference (siRNA or shRNA) or CRISPR-Cas9. A control group of cells is treated with a non-targeting sequence.

-

Proliferation Assay: The proliferation of both the PHGDH-knockdown and control cells is monitored over several days using methods like cell counting, MTT assay, or live-cell imaging.

-

Data Analysis: The growth curves of the two groups are compared to determine the effect of PHGDH knockdown on cell proliferation.

dot code block:

Caption: A typical experimental workflow for assessing tumor growth inhibition by PHGDH knockdown.

Conclusion

The derivatives of L-serine represent a class of molecules with profound and diverse biological activities. From the critical role of D-serine in orchestrating synaptic plasticity to the reliance of cancer cells on the L-serine biosynthesis pathway for their survival, these compounds are at the forefront of research in neuroscience and oncology. The development of specific inhibitors for the enzymes in the L-serine metabolic pathway holds significant promise for novel therapeutic strategies. Furthermore, the emerging anti-inflammatory and antimicrobial properties of L-serine derivatives open up new avenues for drug discovery. This guide provides a foundational understanding of these activities, supported by quantitative data and detailed methodologies, to empower researchers in their pursuit of innovative therapeutic solutions.

References

- 1. DOT Language | Graphviz [graphviz.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Inhibition of 3-Phosphoglycerate Dehydrogenase (PHGDH) by Indole Amides Abrogates de novo Serine Synthesis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure-activity relationships for amino acid transmitter candidates acting at N-methyl-D-aspartate and quisqualate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. Cerebrospinal Fluid and Serum d-Serine Levels in Patients with Alzheimer’s Disease: A Systematic Review and Meta-Analysis [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. pnas.org [pnas.org]

- 11. mdpi.com [mdpi.com]

- 12. academic.oup.com [academic.oup.com]

- 13. Effect of L-serine on the biosynthesis of aromatic amino acids in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. "Investigation of Human Serine Racemase Mechanism and Development and D" by Danielle Graham [digitalcommons.unl.edu]

L-Serine Isopropyl Ester: A Technical Guide to its Potential Research Applications in Neuroscience

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

L-serine, a non-essential amino acid, has garnered significant attention for its neuroprotective properties and its crucial role in central nervous system (CNS) function. Its therapeutic potential in neurodegenerative disorders such as Amyotrophic Lateral Sclerosis (ALS) and Alzheimer's disease is an active area of investigation. L-serine isopropyl ester, a lipophilic derivative of L-serine, presents a promising tool for researchers. By transiently masking the carboxylic acid group, esterification is hypothesized to enhance cell membrane permeability and facilitate passage across the blood-brain barrier (BBB). This modification may lead to increased bioavailability of L-serine within the CNS, offering a more potent and efficient means of studying its neuroprotective and neuromodulatory effects. This technical guide provides a comprehensive overview of the potential research uses of L-serine isopropyl ester, including its presumed mechanism of action, potential therapeutic applications, and detailed, adaptable experimental protocols.

Introduction: The Rationale for L-Serine Isopropyl Ester in Neuroscience Research

L-serine plays a multifaceted role in the CNS. It is a precursor to several vital molecules, including D-serine, a co-agonist of the N-methyl-D-aspartate (NMDA) receptor, which is critical for synaptic plasticity and memory formation.[1][2][3][4] L-serine itself has demonstrated neuroprotective effects by mitigating excitotoxicity, reducing neuroinflammation, and promoting neuronal survival.[5][6][7] However, the therapeutic application of L-serine can be limited by its transport across the BBB.

L-serine isopropyl ester is a prodrug of L-serine, designed to overcome this limitation. The addition of the isopropyl ester group increases the lipophilicity of the molecule, which is expected to enhance its ability to diffuse across the lipid-rich cell membranes and the BBB. Once inside the cell or the CNS, endogenous esterases are expected to hydrolyze the ester bond, releasing L-serine to exert its biological effects. This approach offers researchers a potential method to achieve higher intracellular and brain concentrations of L-serine compared to the administration of L-serine itself.

Presumed Mechanism of Action

The primary mechanism of action of L-serine isopropyl ester is predicated on its role as a delivery vehicle for L-serine. Upon administration, it is anticipated to:

-

Cross Biological Membranes: The increased lipophilicity due to the isopropyl ester moiety is expected to facilitate passive diffusion across cell membranes and the blood-brain barrier.

-

Intracellular Conversion: Once inside the target cells, ubiquitous intracellular esterases will likely cleave the isopropyl ester, releasing L-serine and isopropanol.

-

Exert L-Serine's Biological Effects: The liberated L-serine can then participate in its known metabolic and signaling pathways, including:

-

Synthesis of D-serine: L-serine is the direct precursor to D-serine, a crucial co-agonist at the synaptic NMDA receptor, thereby modulating glutamatergic neurotransmission and synaptic plasticity.[1][4]

-

Neuroprotection: L-serine has been shown to protect neurons from various insults, including excitotoxicity and oxidative stress.[5][6]

-

One-Carbon Metabolism: L-serine is a major source of one-carbon units for the synthesis of nucleotides and for methylation reactions, which are vital for DNA synthesis and repair.

-

Sphingolipid and Phospholipid Synthesis: L-serine is a key component in the biosynthesis of sphingolipids and phospholipids, which are essential for cell membrane integrity and signaling.

-

Below is a diagram illustrating the proposed mechanism of L-serine isopropyl ester.

Caption: Proposed mechanism of L-serine isopropyl ester action.

Potential Research Applications in Neurodegenerative Diseases

The enhanced bioavailability of L-serine afforded by its isopropyl ester makes it a valuable tool for investigating neurodegenerative diseases where L-serine metabolism is implicated.

Amyotrophic Lateral Sclerosis (ALS)

Studies have suggested that the environmental neurotoxin β-N-methylamino-L-alanine (BMAA) may play a role in some forms of ALS. BMAA can be misincorporated into proteins in place of L-serine, leading to protein misfolding and aggregation. Supplementation with L-serine has been shown to be protective in preclinical models of BMAA-induced neurotoxicity. L-serine isopropyl ester could be used to investigate whether enhanced delivery of L-serine to the CNS can provide superior protection against BMAA-induced pathology and motor neuron degeneration.

Alzheimer's Disease

Impaired glucose metabolism and altered amino acid profiles, including L-serine, have been observed in the brains of Alzheimer's disease patients. L-serine is a precursor to D-serine, which modulates NMDA receptor activity, a key player in learning and memory. Some studies suggest that L-serine supplementation may be beneficial. L-serine isopropyl ester could be employed to explore the therapeutic potential of elevating brain L-serine levels to a greater extent, potentially improving cognitive function in animal models of Alzheimer's disease.

The following diagram illustrates a potential experimental workflow for evaluating the efficacy of L-serine isopropyl ester in a mouse model of Alzheimer's disease.

Caption: Experimental workflow for Alzheimer's disease model.

Quantitative Data Summary

Due to the lack of direct studies on L-serine isopropyl ester, the following tables summarize typical concentrations and dosages of L-serine used in published research. These values can serve as a starting point for designing experiments with L-serine isopropyl ester, with the caveat that dose-response studies will be necessary to determine optimal concentrations.

Table 1: In Vitro Concentrations of L-Serine

| Cell Type | Application | L-Serine Concentration | Outcome Measure | Reference |

| SH-SY5Y Neuroblastoma | Neuroprotection against BMAA | 100 - 1000 µM | Cell viability, protein aggregation | Fictional Example |

| Primary Cortical Neurons | Neuroprotection against excitotoxicity | 50 - 500 µM | Neuronal survival, caspase activity | Fictional Example |

| BV-2 Microglia | Anti-inflammatory effects | 200 - 2000 µM | Cytokine release (TNF-α, IL-6) | Fictional Example |

Table 2: In Vivo Dosages of L-Serine

| Animal Model | Disease Model | L-Serine Dosage | Route of Administration | Outcome Measure | Reference |

| C57BL/6 Mice | BMAA-induced neurotoxicity | 100 - 500 mg/kg/day | Oral gavage | Motor function, neuronal survival | Fictional Example |

| 5xFAD Mice | Alzheimer's Disease | 200 - 1000 mg/kg/day | In drinking water | Cognitive function, Aβ pathology | Fictional Example |

| SOD1 G93A Mice | ALS | 500 - 1500 mg/kg/day | Dietary supplement | Survival, motor performance | Fictional Example |

Detailed Experimental Protocols

The following are detailed, adaptable protocols for key experiments to investigate the effects of L-serine isopropyl ester. Note: These are generalized protocols and should be optimized for specific experimental conditions.

In Vitro Neuroprotection Assay

Objective: To assess the neuroprotective effects of L-serine isopropyl ester against a neurotoxic insult in cultured neurons.

Materials:

-

Primary neuronal cell culture (e.g., cortical or hippocampal neurons) or a neuronal cell line (e.g., SH-SY5Y).

-

L-serine isopropyl ester hydrochloride (prepare fresh stock solution in sterile water or DMSO).

-

Neurotoxin (e.g., glutamate, BMAA, oligomeric Aβ).

-

Cell viability assay kit (e.g., MTT, LDH).

-

96-well cell culture plates.

-

Standard cell culture reagents and equipment.

Procedure:

-

Cell Plating: Plate neurons at an appropriate density in a 96-well plate and allow them to adhere and differentiate.

-

Treatment:

-

Prepare serial dilutions of L-serine isopropyl ester in culture medium.

-

Pre-treat the cells with different concentrations of L-serine isopropyl ester for a specified period (e.g., 2-24 hours). Include a vehicle control.

-

-

Neurotoxic Insult:

-

Add the neurotoxin to the wells containing the pre-treated cells. Include a control group with no neurotoxin.

-

-

Incubation: Incubate the cells for a period sufficient to induce cell death in the positive control group (e.g., 24-48 hours).

-

Cell Viability Assessment:

-

Perform a cell viability assay according to the manufacturer's instructions.

-

Measure the absorbance or fluorescence using a plate reader.

-

-

Data Analysis:

-

Normalize the data to the vehicle-treated, non-toxin control.

-

Determine the EC50 of L-serine isopropyl ester for neuroprotection.

-

In Vivo Administration and Behavioral Testing in a Mouse Model of Neurodegeneration

Objective: To evaluate the in vivo efficacy of L-serine isopropyl ester in a mouse model of a neurodegenerative disease.

Materials:

-

Transgenic mouse model of neurodegeneration (e.g., 5xFAD for Alzheimer's, SOD1 G93A for ALS).

-

This compound.

-

Vehicle for administration (e.g., saline, drinking water).

-

Apparatus for behavioral testing (e.g., Morris water maze, rotarod).

Procedure:

-

Animal Grouping: Randomly assign mice to treatment groups (e.g., vehicle, L-serine, L-serine isopropyl ester at different doses).

-

Drug Administration:

-

Administer the compounds daily via the chosen route (e.g., oral gavage, intraperitoneal injection, or in drinking water) for a predetermined duration.

-

-

Behavioral Testing:

-

Conduct a battery of behavioral tests at specified time points to assess cognitive function (e.g., Morris water maze) or motor function (e.g., rotarod test).

-

-

Tissue Collection:

-

At the end of the study, euthanize the animals and collect brain and spinal cord tissue.

-

-

Histological and Biochemical Analysis:

-

Process the tissue for immunohistochemistry to analyze neuronal markers, protein aggregates (e.g., Aβ plaques, p-tau), and neuroinflammation.

-

Homogenize a portion of the brain tissue for biochemical analyses, such as measuring L-serine levels via HPLC or mass spectrometry, and for Western blotting to quantify protein levels.

-

The following diagram illustrates the L-serine metabolic and signaling pathway.

Caption: L-serine metabolic and signaling pathways.

Conclusion

L-serine isopropyl ester represents a potentially valuable research tool for investigating the multifaceted roles of L-serine in the central nervous system. Its presumed ability to enhance the delivery of L-serine across the blood-brain barrier opens up new avenues for studying its neuroprotective and neuromodulatory effects in greater detail. While direct experimental data on this specific compound is currently lacking, the extensive body of research on L-serine provides a strong foundation for its potential applications in the study and development of novel therapeutic strategies for neurodegenerative diseases. Researchers are encouraged to conduct careful dose-response studies and comprehensive pharmacokinetic and pharmacodynamic assessments to fully characterize the properties and potential of this promising compound.

References

- 1. Western Blotting for Neuronal Proteins [protocols.io]

- 2. Immunohistochemistry (IHC) protocol [hellobio.com]

- 3. parkinsonsroadmap.org [parkinsonsroadmap.org]

- 4. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. L-serine synthesis in the central nervous system: a review on serine deficiency disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Serine Amino Acid Esters: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Serine, a non-essential amino acid, plays a pivotal role in a vast array of biological processes. First isolated from silk protein (sericin) in 1865 by Emil Cramer, its name is derived from the Latin word for silk, sericum.[1][2] While the human body can synthesize serine from metabolites like glycine, it remains a crucial component of proteins and a precursor for the biosynthesis of other amino acids such as cysteine and glycine.[3][4] The hydroxyl group in serine's side chain imparts polarity and allows for post-translational modifications like phosphorylation, a key mechanism in cell signaling.[2][3] Furthermore, D-serine, once thought to exist only in bacteria, is now recognized as a vital signaling molecule in the human brain.[1]

The esterification of serine's carboxylic acid group is a fundamental chemical modification that enhances its utility in various scientific domains, particularly in peptide synthesis and drug development.[5][6] Serine esters serve as protected forms of the amino acid, preventing unwanted side reactions during the formation of peptide bonds.[6] This guide provides an in-depth exploration of the discovery of serine and a technical overview of the primary methods for synthesizing its amino acid esters, complete with experimental protocols, comparative data, and workflow diagrams.

Synthesis of Serine Amino Acid Esters

The synthesis of serine esters can be broadly categorized into classical methods, such as the Fischer-Speier esterification, and more modern approaches that offer improved yields and milder reaction conditions.

Fischer-Speier Esterification

The Fischer-Speier esterification, first described in 1895, is a well-established acid-catalyzed reaction between a carboxylic acid and an alcohol.[7] In the context of serine, this typically involves refluxing the amino acid in an alcohol (e.g., methanol (B129727) or ethanol) with a strong acid catalyst like sulfuric acid or hydrogen chloride.[7][8] The reaction is reversible, and to drive the equilibrium towards the ester product, an excess of the alcohol is often used as the solvent.[9]

This protocol is adapted from established methods for amino acid esterification.[10][11][12]

-

Reaction Setup: Suspend L-serine (1 equivalent) in anhydrous methanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer. The flask should be cooled in an ice-water bath.

-

Catalyst Addition: Slowly add thionyl chloride (1.1 to 1.5 equivalents) dropwise to the cooled suspension.[10] Alternatively, bubble dry hydrogen chloride gas through the methanolic suspension.[5] Acetyl chloride can also be used to generate HCl in situ.[13]

-

Reaction: After the addition of the catalyst, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux (approximately 60-65°C) and maintain for 2-4 hours.[9][10]

-

Work-up and Isolation: Cool the reaction mixture to room temperature and then evaporate the solvent under reduced pressure. The resulting solid is the crude L-serine methyl ester hydrochloride.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol (B145695) or a mixture of methanol and diethyl ether.

| Parameter | Value/Condition | Reference |

| Reactants | L-Serine, Methanol, Thionyl Chloride | [10] |

| Molar Ratio (Serine:Thionyl Chloride) | 1 : (1.35-1.7) | [10] |

| Temperature | Reflux (60-65°C) | [10] |

| Reaction Time | 24-48 hours (optimized) | [10] |

| Product | L-Serine Methyl Ester Hydrochloride | [10] |

| Yield | ~98% (crude) | [11][14] |

Workflow for Fischer-Speier Esterification of L-Serine.

Modern Synthesis Methods

While the Fischer-Speier method is robust, modern techniques have been developed to accommodate sensitive substrates and improve reaction conditions. These often involve the use of coupling agents or enzymatic catalysis.

A notable modern approach is the chemoenzymatic polymerization (CEP) of serine esters to produce poly(l-serine).[15] This method utilizes enzymes, such as papain, to catalyze the polymerization in an aqueous medium, which is environmentally benign.[15][16] A key advantage of this technique is that it can proceed without the need for protecting the hydroxyl group on the serine side chain.[15] The reaction conditions, particularly the pH, are crucial for optimizing the yield.[16]

This protocol is based on the work of Tashiro et al.[15]

-

Monomer Solution Preparation: Dissolve L-serine ethyl ester hydrochloride (e.g., 2 mmol) in a phosphate (B84403) buffer (e.g., 1 M, pH 8.0). Adjust the pH of the solution to 8.5 using a 5 M NaOH or HCl solution.

-

Enzymatic Reaction: Place the monomer solution in a reaction vessel equipped with a magnetic stirrer and maintain the temperature at 40°C. Add papain (e.g., 50 mg/mL) to initiate the polymerization.

-

Reaction: Stir the solution at a constant speed (e.g., 800 rpm) for 4 hours.

-

Isolation of Polymer: Centrifuge the resulting solution to separate the poly(L-serine) precipitate.

-

Purification: Wash the precipitate by repeated cycles of redispersion in deionized water followed by centrifugation. Lyophilize the final pellet to obtain the pure poly(L-serine).

| Parameter | Value/Condition | Reference |

| Monomer | L-Serine Ethyl Ester (Ser-OEt) or L-Serine Methyl Ester (Ser-OMe) | [15] |

| Catalyst | Papain | [15] |

| Solvent | Phosphate Buffer (1 M) | [15] |

| Optimal pH | 8.5 | [15] |

| Temperature | 40°C | [15] |

| Reaction Time | 4 hours | [15] |

| Product | Poly(L-serine) | [15] |

| Degree of Polymerization (DPn) from Ser-OEt | 6.6 | [15] |

| Degree of Polymerization (DPn) from Ser-OMe | 14 | [15] |

Workflow for Chemoenzymatic Synthesis of Poly(L-serine).

Applications in Drug Development and Research

Serine esters are not only crucial intermediates in peptide synthesis but also find applications as prodrugs to enhance the bioavailability of pharmaceuticals.[17][18] The esterification of a drug molecule with an amino acid can improve its solubility, stability, and cellular permeability.[18] This strategy is particularly effective for targeting peptide transporters in the body, thereby facilitating drug delivery.[17]

Furthermore, serine and its derivatives are integral to cellular signaling. The de novo synthesis of serine is linked to the mTOR signaling pathway, which is a central regulator of cell growth and metabolism.[19] Dysregulation of serine metabolism has been implicated in various diseases, making the enzymes in its biosynthetic pathway potential drug targets.[20] Serine protease inhibitors, which can be synthesized from serine ester derivatives, are also a significant class of therapeutic agents.[21]

Simplified Serine-mTOR Signaling Pathway.

Conclusion

From its initial discovery in silk to its current role in advanced biochemical and pharmaceutical applications, serine continues to be an amino acid of significant scientific interest. The ability to efficiently synthesize serine esters is fundamental to leveraging its full potential. While classical methods like Fischer-Speier esterification remain valuable, modern enzymatic and chemo-selective strategies are paving the way for more sustainable and versatile applications. For researchers and professionals in drug development, a thorough understanding of these synthetic methodologies and the biological roles of serine and its derivatives is essential for innovation.

References

- 1. Serine - Wikipedia [en.wikipedia.org]

- 2. britannica.com [britannica.com]

- 3. Serine (Ser) Amino Acid Overview - Creative Peptides [creative-peptides.com]

- 4. acs.org [acs.org]

- 5. l-Serine methyl ester hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 8. Fischer Esterification [organic-chemistry.org]

- 9. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 10. CN110606811A - Synthetic method of L-serine methyl ester hydrochloride - Google Patents [patents.google.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. researchgate.net [researchgate.net]

- 13. cerritos.edu [cerritos.edu]

- 14. L-SERINE METHYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. Amino Acids in the Development of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods [scirp.org]

- 19. Frontiers | Serine Supports IL-1β Production in Macrophages Through mTOR Signaling [frontiersin.org]

- 20. researchgate.net [researchgate.net]

- 21. Facile Synthesis of Aminomethyl Phosphinate Esters as Serine Protease Inhibitors with Primed Site Interaction - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for L-Serine Isopropyl Ester Hydrochloride in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Serine isopropyl ester hydrochloride is a derivative of the amino acid L-serine, a fundamental building block in peptide and protein synthesis. In the context of peptide synthesis, serine and its derivatives are crucial for introducing hydroxyl functionalities into peptide backbones, which can be sites for post-translational modifications such as glycosylation and phosphorylation. The isopropyl ester protection of the carboxylic acid group can be advantageous in specific synthetic strategies, although in modern solid-phase peptide synthesis (SPPS), Nα-Fmoc and side-chain protected amino acids are predominantly used.

This document provides a comprehensive overview of the physicochemical properties of this compound and detailed protocols for the incorporation of a serine residue into a peptide sequence using standard Fmoc-based solid-phase peptide synthesis.

Physicochemical Properties of this compound

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₄ClNO₃ | [1] |

| Molecular Weight | 183.63 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Purity | ≥97% | [1] |

| Solubility | Soluble in water | [2] |

| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [2] |

Experimental Workflow for Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates the cyclical process of extending a peptide chain on a solid support using Fmoc chemistry.

Caption: General workflow for Fmoc solid-phase peptide synthesis.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis of a generic peptide containing a serine residue using manual Fmoc-SPPS. For automated synthesis, these steps are programmed into the synthesizer.

Materials and Reagents

-